molecular formula C24H21Cl2N3O3S B2957834 N-[2-(4-chlorophenyl)ethyl]-3-[1-[(3-chlorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide CAS No. 866016-55-9

N-[2-(4-chlorophenyl)ethyl]-3-[1-[(3-chlorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide

Cat. No.: B2957834
CAS No.: 866016-55-9
M. Wt: 502.41
InChI Key: TUWXCWVMXAVSAE-UHFFFAOYSA-N
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Description

The compound N-[2-(4-chlorophenyl)ethyl]-3-[1-[(3-chlorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide is a structurally complex molecule featuring a thieno[3,2-d]pyrimidine-2,4-dione core substituted with dual chlorophenyl groups. The thienopyrimidinone scaffold is a pharmacologically relevant heterocycle known for its role in kinase inhibition and antimicrobial activity . Its synthesis likely involves multi-step functionalization of the thienopyrimidinone core, analogous to methods described for related compounds .

Properties

CAS No.

866016-55-9

Molecular Formula

C24H21Cl2N3O3S

Molecular Weight

502.41

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-3-[1-[(3-chlorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide

InChI

InChI=1S/C24H21Cl2N3O3S/c25-18-6-4-16(5-7-18)8-11-27-21(30)9-12-28-23(31)22-20(10-13-33-22)29(24(28)32)15-17-2-1-3-19(26)14-17/h1-7,10,13-14H,8-9,11-12,15H2,(H,27,30)

InChI Key

TUWXCWVMXAVSAE-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Cl)CN2C3=C(C(=O)N(C2=O)CCC(=O)NCCC4=CC=C(C=C4)Cl)SC=C3

solubility

not available

Origin of Product

United States

Biological Activity

N-[2-(4-chlorophenyl)ethyl]-3-[1-[(3-chlorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide is a compound of interest due to its potential pharmacological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities. The presence of chlorophenyl groups enhances its interaction with biological targets.

PropertyValue
Molecular FormulaC22H22Cl2N4O2S
Molecular Weight466.41 g/mol
Log P3.5
Hydrogen Bond Donors1
Hydrogen Bond Acceptors5

Research indicates that compounds with similar structural motifs exhibit various mechanisms of action, including:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, similar to other derivatives that show activity against acetylcholinesterase and urease .
  • Receptor Binding : The chlorophenyl moieties are likely to facilitate binding to neurotransmitter receptors, potentially influencing dopaminergic or serotonergic pathways .

Antimicrobial Activity

In vitro studies have shown that related compounds exhibit moderate to strong antibacterial activity against Gram-positive and Gram-negative bacteria. For instance:

  • Efficacy against Bacteria : Compounds with similar structures have demonstrated IC50 values ranging from 0.63 to 6.28 µM against Salmonella typhi and Bacillus subtilis . This suggests that this compound may possess significant antibacterial properties.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been evaluated:

  • Acetylcholinesterase Inhibition : Similar derivatives have shown strong inhibition against acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in the nervous system. The IC50 values for related compounds were reported as low as 1.13 µM .
  • Urease Inhibition : Urease inhibitors are particularly important in treating infections caused by Helicobacter pylori. Compounds with structural similarities have been noted for their high inhibitory activity .

Case Studies

Several studies have explored the biological activities of thieno[3,2-d]pyrimidine derivatives:

  • Study on Antimicrobial Activity : A series of thieno[3,2-d]pyrimidine derivatives were synthesized and tested against various bacterial strains. The study highlighted the importance of substituents on the phenyl rings in enhancing antimicrobial efficacy .
  • Enzyme Inhibition Research : A study focused on the synthesis of new urease inhibitors showed promising results for compounds structurally related to this compound, indicating potential therapeutic applications in gastrointestinal disorders .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thieno[3,2-d]pyrimidinone Derivatives

Example Compound: 2-[[3-(4-Chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide

  • Structural Differences: The target compound has a 2,4-dioxo-thienopyrimidine core, whereas the compared compound features a 4-oxo group and a sulfanyl substituent. Substituents: The target compound includes a 3-(4-chlorophenyl)ethyl group and a 1-(3-chlorophenyl)methyl moiety, while the compared compound has a 4-chlorophenyl and 4-methylphenylacetamide group.
  • Dual chlorophenyl groups in the target compound could increase lipophilicity, influencing membrane permeability relative to the 4-methylphenyl group in the analog .

Chlorophenyl-Containing Amides

Example Compound : N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide

  • Synthesis Comparison :
    • The Schotten-Baumann reaction (amine + acyl chloride) used for this compound is a rapid, high-yield method (67–100% yields reported). The target compound’s synthesis may require more complex steps due to its heterocyclic core.

Therapeutic Propanamide Derivatives

Example Compound: Timcodar (N-benzyl-3-(4-chlorophenyl)-2-[methyl-[2-oxo-2-(3,4,5-trimethoxyphenyl)acetyl]amino]-N-[3-(4-pyridyl)-1-[2-(4-pyridyl)ethyl]propyl]propanamide)

  • Therapeutic Context: Timcodar is an antitubercular agent, demonstrating the therapeutic viability of propanamide derivatives with aromatic/heteroaromatic substituents. The target compound’s chlorophenyl-thienopyrimidinone architecture may similarly target microbial or cellular pathways.
  • Structural Complexity :
    • Timcodar’s multi-pyridyl and trimethoxyphenyl groups enable diverse interactions (e.g., hydrogen bonding, hydrophobic effects). The target compound’s dual chlorophenyl groups and heterocyclic core may prioritize selectivity for specific enzymatic pockets .

Comparative Data Table

Compound Core Structure Key Substituents Synthesis Method Potential Application Reference
Target Compound Thieno[3,2-d]pyrimidine-2,4-dione 3-(4-chlorophenyl)ethyl, 1-(3-chlorophenyl)methyl Hypothetical multi-step Kinase inhibition
Compound Thieno[3,2-d]pyrimidin-4-one 4-chlorophenyl, sulfanyl, 4-methylphenylacetamide Unspecified Research chemical
N-(3-Chlorophenethyl)-...propanamide Simple amide 3-chlorophenethyl, 4-isobutylphenyl Schotten-Baumann reaction NSAID derivative
Timcodar () Complex propanamide Benzyl, trimethoxyphenyl, pyridyl Multi-step Antitubercular

Research Findings and Implications

  • Synthetic Efficiency : The Schotten-Baumann reaction (used in ) achieves high yields (>67%) for simple amides, but the target compound’s heterocyclic core likely necessitates advanced methodologies (e.g., cyclocondensation or palladium-catalyzed coupling).
  • Bioactivity Predictions: Dual chlorophenyl groups may enhance binding to hydrophobic enzyme pockets, as seen in Timcodar’s antitubercular activity . The thienopyrimidinone core’s rigidity could mimic ATP in kinase inhibition, similar to related heterocycles .

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